(-)-4'-Demethylepipodophyllotoxin

Description

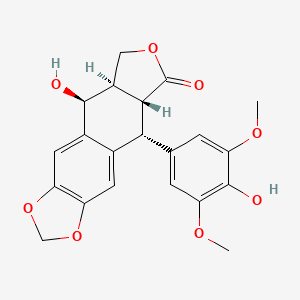

Structure

3D Structure

Properties

IUPAC Name |

(5S,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,12,17-19,22-23H,7-8H2,1-2H3/t12-,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCVYCSAAZQOJI-JHQYFNNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048742 | |

| Record name | 4'-Demethylepipodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6559-91-7 | |

| Record name | (-)-4′-Demethylepipodophyllotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6559-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Demethylepipodophyllotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006559917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Demethylepipodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-DEMETHYLEPIPODOPHYLLOTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0S6I23X6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (-)-4'-Demethylepipodophyllotoxin from Podophyllotoxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-4'-Demethylepipodophyllotoxin is a crucial intermediate in the synthesis of several clinically important anticancer drugs, including etoposide and teniposide.[1][2] These drugs function as topoisomerase II inhibitors, preventing cancer cells from replicating.[3] The starting material for the synthesis of this key intermediate is podophyllotoxin, a naturally occurring lignan extracted from the roots and rhizomes of Podophyllum species. This technical guide provides an in-depth overview of the chemical synthesis of this compound from podophyllotoxin, focusing on prevalent methodologies, detailed experimental protocols, and quantitative data to support researchers in the field of medicinal chemistry and drug development.

Core Synthesis Strategy: Selective Demethylation

The primary transformation in converting podophyllotoxin to this compound is the selective demethylation of the methoxy group at the 4' position of the trimethoxyphenyl ring. This reaction must be performed with high selectivity to avoid demethylation at other positions. Several methods have been developed to achieve this, primarily involving the use of strong acids in combination with a nucleophilic scavenger.

Quantitative Data Summary

The following table summarizes quantitative data from various reported methods for the synthesis of this compound from podophyllotoxin. This allows for a comparative analysis of the efficiency and conditions of different protocols.

| Method | Key Reagents | Solvent(s) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Strong Acid & Sulfide (Methionine) | Methanesulfonic acid, D,L-Methionine, Water | Acetone | ~40 (exotherm) | 2 | ~65 (pure) | [1] |

| Strong Acid & Sulfide (Formic Acid) | Formic acid, Methanesulfonic acid (catalytic) | Formic Acid | Room Temperature | 0.25 | 54 (pure) | [1] |

| Hydrogen Bromide (Classical Method) | Hydrogen Bromide | Not specified | Not specified | Not specified | Not specified | [1] |

Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis routes.

Method 1: Demethylation using a Strong Acid and a Sulfide (D,L-Methionine)

This method utilizes a combination of a strong acid (methanesulfonic acid) and a sulfide (D,L-methionine) to effect the selective demethylation of podophyllotoxin.[1][4]

Experimental Workflow:

Caption: Workflow for the synthesis of this compound using methionine.

Detailed Protocol:

-

Preparation of Reagent Mixture: In a suitable reaction vessel, a mixture of 100 g (0.67 mol) of D,L-methionine, 500 ml (7.7 mol) of methanesulfonic acid, and 10 ml of water is prepared.[1]

-

Reaction Initiation: A solution of 50 g (0.12 mol) of podophyllotoxin in 50 ml of acetone is added to the reagent mixture with stirring at ambient temperature.[1] An exothermic reaction will cause the temperature to rise to approximately 40°C.

-

Reaction Progression: The reaction mixture is stirred for 2 hours, during which the temperature is allowed to return to ambient.[1]

-

Work-up: The reaction mixture is then poured onto ice, resulting in the formation of a precipitate. This precipitate is extracted with ethyl acetate (3 x 700 ml).[1] The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

Purification: The crude product can be purified by silica gel chromatography using a solvent system of dichloromethane/acetone (95:5) to yield pure this compound (approximately 65% yield).[1] Alternatively, recrystallization from solvents such as isopropyl alcohol, acetone, acetic acid, or their aqueous mixtures can be employed for purification.[1]

Method 2: Demethylation using Formic Acid and Catalytic Methanesulfonic Acid

This protocol offers an alternative approach using formic acid as the solvent and a catalytic amount of a strong acid.[1]

Experimental Workflow:

Caption: Workflow for the formic acid-mediated synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: 7 g (17 mmol) of podophyllotoxin are dissolved in 3.5 ml of formic acid.[1]

-

Catalyst Addition and Reaction: One drop of methanesulfonic acid is added to the solution, and the reaction mixture is stirred for 15 minutes at room temperature, resulting in a clear, pale-yellow solution.[1]

-

Work-up and Neutralization: The reaction mixture is added dropwise to a neutralizing mixture of equal volumes of acetone and water saturated with sodium bicarbonate.[1] After stirring for 10 minutes, additional water is added, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product (approximately 98% crude yield).[1]

-

Purification: The crude product is purified by silica gel chromatography with an eluent of dichloromethane-acetone (90:10) to afford pure this compound (54% yield).[1]

Reaction Pathway

The chemical transformation from podophyllotoxin to this compound is depicted below.

Caption: Chemical conversion of podophyllotoxin to this compound.

Conclusion

The synthesis of this compound from podophyllotoxin is a critical step in the production of valuable anticancer therapeutics. The methods outlined in this guide, particularly those employing strong acids in the presence of sulfur-containing nucleophiles, offer efficient and scalable routes to this key intermediate. The choice of method may depend on factors such as desired yield, purity requirements, and available reagents and equipment. The provided protocols and data serve as a comprehensive resource for researchers and professionals engaged in the synthesis and development of podophyllotoxin-derived pharmaceuticals.

References

- 1. US6008382A - Method for preparing 4'-Demethylepipodophyllotoxin from podophyllotoxin - Google Patents [patents.google.com]

- 2. Synthesis and biological study of a new series of 4'-demethylepipodophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemotherapy - Wikipedia [en.wikipedia.org]

- 4. WO1997021713A1 - Method for preparing 4'-demethylepipodophyllotoxin from podophyllotoxin - Google Patents [patents.google.com]

The Biological Activity of (-)-4'-Demethylepipodophyllotoxin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(-)-4'-Demethylepipodophyllotoxin (DMEP), a derivative of the natural product podophyllotoxin, serves as a crucial scaffold for the development of potent anti-cancer agents. Its semi-synthetic analogues, etoposide and teniposide, are established chemotherapeutic drugs, validating the therapeutic potential of this chemical class. This technical guide provides an in-depth overview of the biological activities of various DMEP derivatives, focusing on their cytotoxic effects, mechanisms of action, and structure-activity relationships.

Cytotoxic Activity of this compound Derivatives

The anti-proliferative activity of DMEP derivatives has been extensively evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity. The following tables summarize the reported IC50 values for various classes of DMEP derivatives, offering a comparative analysis of their potency.

Table 1: Cytotoxicity (IC50, µM) of Carbamate Derivatives of this compound

| Compound | HL-60 | A-549 | HeLa | HCT-8 | L1210 | P388 | BEL7402 |

| 13a | - | - | - | - | Potent | - | - |

| 27a | - | - | - | - | Potent | - | - |

| Cyclopentyl carbamate derivative | Potent | Potent | Potent | Potent | - | - | - |

Note: "Potent" indicates that the source cited high activity without providing a specific IC50 value.

Table 2: Cytotoxicity (IC50, µM) of 4β-N-Substituted-5-FU Derivatives of this compound

| Compound | HL-60 | A-549 |

| 9g | 0.04 | <0.01 |

| Etoposide (VP-16) | >100 | >100 |

| 5-FU | >100 | >100 |

Table 3: Cytotoxicity (IC50, µM) of 2,4,5-Trideoxyhexopyranoside Derivatives of this compound

| Compound | A549 | HepG2 | SH-SY5Y | KB/VCR | HeLa |

| 5b | 0.9 - 6.7 | 0.9 - 6.7 | 0.9 - 6.7 | 0.9 - 6.7 | 0.9 - 6.7 |

Mechanism of Action

The primary mechanism of action for many biologically active this compound derivatives is the inhibition of topoisomerase II.[1] This enzyme is critical for managing DNA topology during replication and transcription. By stabilizing the covalent complex between topoisomerase II and DNA, these derivatives lead to the accumulation of double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[2]

Topoisomerase II Inhibition

The inhibition of topoisomerase II is a hallmark of etoposide and its analogues. This activity can be assessed by measuring the formation of protein-linked DNA breaks. Several novel DMEP derivatives have demonstrated potent topoisomerase II poisoning activity, in some cases exceeding that of etoposide.[1]

Cell Cycle Arrest

A common cellular response to treatment with DMEP derivatives is arrest at the G2/M phase of the cell cycle.[3] This arrest prevents cells with damaged DNA from proceeding into mitosis. The molecular mechanism often involves the modulation of key cell cycle regulatory proteins, including cyclin B1 and Cdc2.[3]

Induction of Apoptosis

The accumulation of DNA damage and cell cycle arrest ultimately leads to programmed cell death, or apoptosis.[3][4] This is often mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[2] Some derivatives have also been shown to induce apoptosis through pathways involving p53.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Treat the cells with serial dilutions of the DMEP derivatives and a vehicle control (DMSO).

-

Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Topoisomerase II Inhibition Assay (DNA Cleavage Assay)

This assay measures the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex, leading to an increase in linear DNA.

Materials:

-

Purified human topoisomerase IIα

-

kDNA (kinetoplast DNA) or supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II reaction buffer

-

ATP

-

This compound derivatives

-

Stop buffer (containing SDS and proteinase K)

-

Agarose gel electrophoresis system

-

Ethidium bromide

-

UV transilluminator

Procedure:

-

Set up reaction mixtures on ice containing reaction buffer, ATP, and DNA substrate.

-

Add the DMEP derivative at various concentrations.

-

Initiate the reaction by adding topoisomerase II and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding stop buffer and incubate further to digest the protein.

-

Analyze the DNA products by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. An increase in the linear form of the DNA indicates topoisomerase II poisoning.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the fluorescent dye propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[6][7]

Materials:

-

Cancer cell lines

-

This compound derivatives

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the DMEP derivative for a specified time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

Caption: Workflow for Topoisomerase II Inhibition Assay.

References

- 1. Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deoxypodophyllotoxin Induces G2/M Cell Cycle Arrest and Apoptosis in SGC-7901 Cells and Inhibits Tumor Growth in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DPMA, a deoxypodophyllotoxin derivative, induces apoptosis and anti-angiogenesis in non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchhub.com [researchhub.com]

- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 7. ucl.ac.uk [ucl.ac.uk]

An In-depth Technical Guide on the Mechanism of Action of (-)-4'-Demethylepipodophyllotoxin as a Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-4'-Demethylepipodophyllotoxin (DMEP) and its semi-synthetic derivatives, such as etoposide and teniposide, represent a critical class of antineoplastic agents that target human DNA topoisomerase II (Topo II). This technical guide delineates the core mechanism of action of DMEP as a Topo II inhibitor, focusing on the formation of a stable ternary complex with the enzyme and DNA. This stabilization prevents the re-ligation of double-strand breaks, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis. This document provides a comprehensive overview of the molecular interactions, quantitative data on inhibitory activities, detailed experimental protocols for key assays, and visual representations of the underlying pathways and experimental workflows.

Introduction

This compound is a naturally occurring lignan isolated from the Podophyllum species. While the parent compound, podophyllotoxin, inhibits microtubule assembly, DMEP and its derivatives have been chemically modified to enhance their activity as Topo II inhibitors, reducing their tubulin-binding effects.[1] These agents are pivotal in the treatment of various cancers, including lung cancer, testicular cancer, and lymphomas.[1] Their clinical efficacy is rooted in their ability to convert the essential Topo II enzyme into a potent cellular toxin that fragments the genome.[2] This guide will provide an in-depth exploration of this mechanism.

The Core Mechanism: Topoisomerase II Poisoning

The fundamental mechanism of action of DMEP and its derivatives is not the inhibition of the catalytic activity of Topo II per se, but rather the "poisoning" of the enzyme. This occurs through the stabilization of a key intermediate in the Topo II catalytic cycle: the cleavage complex.[3]

The normal catalytic cycle of Topo II involves the following steps:

-

Binding to DNA: The Topo II homodimer binds to a segment of DNA (the G-segment).

-

DNA Cleavage: The enzyme introduces a transient double-strand break in the G-segment. This reaction involves the formation of a covalent bond between a tyrosine residue in each of the two Topo II monomers and the 5'-phosphate end of the cleaved DNA.[4]

-

Strand Passage: A second DNA segment (the T-segment) is passed through the break.

-

Re-ligation: The broken G-segment is re-ligated, and the T-segment is released.

-

ATP Hydrolysis and Enzyme Turnover: ATP hydrolysis resets the enzyme for another catalytic cycle.

DMEP and its analogs intervene at a critical juncture in this process. They bind to the Topo II-DNA cleavage complex, forming a stable ternary complex.[5] This stabilization prevents the re-ligation of the DNA strands, effectively trapping the enzyme in a covalent linkage with the DNA.[3] The accumulation of these cleavage complexes leads to permanent DNA double-strand breaks, which are highly cytotoxic.[6]

Visualization of the Core Mechanism

Caption: Inhibition of Topoisomerase II by this compound.

Quantitative Analysis of Inhibitory Activity

The cytotoxic and Topo II inhibitory activities of DMEP and its derivatives have been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Etoposide | Raw 264.7 | MTT | 5.40 | [7] |

| Etoposide | HTLA-230 | MTT | ~10-225 (dose-dependent reduction) | [8] |

| Etoposide (VP-16) | KB | Cytotoxicity | - | [9] |

| 4β-Arylamino derivatives of DMEP | KB | Cytotoxicity | More potent than Etoposide | [9] |

| Compound 28 (a DMEP derivative) | A549 | MTT | Data not explicitly given, but noted as more effective than etoposide | [10] |

| Compound 28 (a DMEP derivative) | DU145 | MTT | Data not explicitly given, but noted as more effective than etoposide | [10] |

| Compound 28 (a DMEP derivative) | KB | MTT | Data not explicitly given, but noted as more effective than etoposide | [10] |

| Compound 28 (a DMEP derivative) | KBvin (etoposide-resistant) | MTT | Data not explicitly given, but noted as having potent inhibition | [10] |

| Compound 6 (a DMEP derivative) | MCF-7 | MTT | 11.7 | [11] |

| Compound 6 (a DMEP derivative) | HepG2 | MTT | 0.21 | [11] |

| Compound 6 (a DMEP derivative) | A549 | MTT | 1.7 | [11] |

| Compound 12h (a podophyllotoxin derivative) | Various | Cytotoxicity | 1.2 - 22.8 | [12] |

Key Experimental Protocols

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.[7]

-

Drug Treatment: Add various concentrations of the test compound (e.g., DMEP derivatives) to the wells. Include appropriate controls (e.g., vehicle control, positive control).[7]

-

Incubation: Incubate the plate for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[13]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Topoisomerase II DNA Decatenation Assay

This in vitro assay assesses the ability of a compound to inhibit the catalytic activity of Topo II.

-

Reaction Mixture: Prepare a reaction mixture containing kinetoplast DNA (kDNA), which is a network of interlocked DNA minicircles.[14]

-

Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding purified human Topo II enzyme.[14]

-

Incubation: Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).[14]

-

Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.[14]

-

Gel Electrophoresis: Separate the DNA products on an agarose gel.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. Decatenated minicircles will migrate faster than the catenated kDNA network.

-

Analysis: Quantify the inhibition of decatenation by measuring the decrease in the amount of decatenated DNA products.

DNA Double-Strand Break Detection (Alkaline Elution Assay)

This assay is used to quantify DNA strand breaks in cells.

-

Cell Labeling: Label the cellular DNA by growing cells in the presence of a radiolabeled thymidine analog (e.g., [14C]thymidine).

-

Drug Treatment: Expose the labeled cells to the test compound for a specific duration.

-

Cell Lysis: Lyse the cells on a filter under non-denaturing conditions to create a DNA-protein complex.

-

Elution: Elute the DNA from the filter using an alkaline solution (pH 12.1-12.8). The rate of elution is proportional to the number of DNA strand breaks.[15]

-

Quantification: Collect fractions of the eluate and measure the radioactivity in each fraction to determine the elution profile.

-

Data Analysis: Compare the elution profiles of treated and untreated cells to quantify the extent of DNA damage.

Visualization of Experimental Workflow

Caption: Workflow for evaluating DMEP derivatives as Topo II inhibitors.

Downstream Cellular Signaling

The accumulation of DNA double-strand breaks induced by DMEP derivatives triggers a cascade of cellular responses, primarily involving DNA damage response (DDR) pathways.

-

Activation of ATM/ATR Kinases: The presence of double-strand breaks activates the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases.

-

Cell Cycle Arrest: Activated ATM/ATR phosphorylate downstream targets, such as checkpoint kinases Chk1 and Chk2, leading to the inhibition of cyclin-dependent kinases (CDKs). This results in cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[16]

-

Apoptosis Induction: If the DNA damage is too extensive to be repaired, the DDR pathway can initiate apoptosis (programmed cell death). This involves the activation of pro-apoptotic proteins like p53 and the subsequent activation of the caspase cascade.[16]

Visualization of Downstream Signaling

Caption: Downstream signaling pathways activated by DMEP-induced DNA damage.

Conclusion

This compound and its derivatives are potent antineoplastic agents that function by poisoning topoisomerase II. Their mechanism of action, centered on the stabilization of the Topo II-DNA cleavage complex, leads to the accumulation of cytotoxic DNA double-strand breaks. This, in turn, activates DNA damage response pathways, resulting in cell cycle arrest and apoptosis. The quantitative data and experimental protocols provided in this guide offer a framework for the continued research and development of this important class of anticancer drugs. A thorough understanding of their mechanism is crucial for optimizing their therapeutic use and for the design of novel derivatives with improved efficacy and reduced side effects.

References

- 1. Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Molecular mechanisms of topoisomerase 2 DNA–protein crosslink resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topoisomerase II Inhibitors: The Epipodophyllotoxins | Oncohema Key [oncohemakey.com]

- 6. Stabilization of eukaryotic topoisomerase II-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of 4 beta-arylamino derivatives of 4'-O-demethylepipodophyllotoxin on human DNA topoisomerase II, tubulin polymerization, KB cells, and their resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. aai.org.tr [aai.org.tr]

- 14. One moment, please... [topogen.com]

- 15. researchgate.net [researchgate.net]

- 16. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of (-)-4'-Demethylepipodophyllotoxin: A Deep Dive into Anticancer Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(-)-4'-Demethylepipodophyllotoxin, a semi-synthetic derivative of podophyllotoxin, serves as a crucial scaffold in the development of potent anticancer agents. Its derivatives, most notably etoposide and teniposide, are widely used in chemotherapy. This technical guide delves into the core of this compound's structure-activity relationship (SAR), providing a comprehensive overview of how modifications to its chemical structure influence its biological activity. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways involved in its mechanism of action.

Core Structure and Key Modification Sites

The fundamental structure of this compound provides a unique framework for chemical modification. The SAR studies predominantly focus on two key regions: the C4-position of the C-ring and the lactone D-ring. Strategic alterations at these sites have led to the development of derivatives with enhanced efficacy, improved solubility, and the ability to overcome drug resistance.

Structure-Activity Relationship Insights

The Critical Role of the C4-Position

The substituent at the 4β-position of the epipodophyllotoxin core is a major determinant of the compound's antitumor activity and mechanism of action. Research has consistently shown that modifications at this site can profoundly impact the drug's interaction with its primary target, DNA topoisomerase II, as well as its overall pharmacological profile.

-

Glycosidic Moieties: The introduction of a glycosidic group at the C4 position, as seen in etoposide, is a hallmark of topoisomerase II poisons. This modification shifts the mechanism of action away from the microtubule inhibition observed with podophyllotoxin to the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.

-

Amino Derivatives: A variety of 4β-amino derivatives have been synthesized and evaluated. The nature of the amino substituent, including the presence of aromatic or heterocyclic rings, can significantly influence the potency and spectrum of anticancer activity. For instance, certain 4β-anilino derivatives have demonstrated enhanced activity against various cancer cell lines.

-

Carbamates and Other Modifications: The addition of carbamate chains and other functionalities at the C4 position has been explored to improve water solubility and overcome multidrug resistance. These modifications can alter the pharmacokinetic properties of the derivatives, potentially leading to improved bioavailability and reduced side effects.

The Influence of the Lactone D-Ring

The lactone ring is another critical component for the biological activity of this compound derivatives. Modifications to this ring, such as altering the position of the carbonyl group, have been investigated to fine-tune the compound's efficacy. While less extensively studied than the C4-position, the integrity and conformation of the D-ring are considered important for maintaining the cytotoxic potential of these compounds.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of various this compound derivatives have been quantified using in vitro assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values for representative derivatives, highlighting the impact of structural modifications on their anticancer activity.

| Compound/Derivative | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| Etoposide (VP-16) | 4β-(4,6-O-ethylidene-β-D-glucopyranosyl) | L1210 | Varies | [1] |

| Compound 13a | 4β-(N-(2-(N',N'-dimethylamino)ethyl))carbamate | L1210 | 10-20 fold more potent than Etoposide | [1] |

| Compound 27a | 4β-(N-(2-(N',N'-dimethylamino)ethyl))carbamate, C11-oxo | L1210 | 10-20 fold more potent than Etoposide | [1] |

| 4β-N-substituted-phenylalanine 5-Fu pentyl ester | 4β-N-substituted-5-FU | HL-60 | 0.04 | |

| 4β-N-substituted-phenylalanine 5-Fu pentyl ester | 4β-N-substituted-5-FU | A-549 | <0.01 | |

| Compound 28 | C4-amino derivative | HepG2 | 2.18 ± 1.27 | [2] |

| Compound 28 | C4-amino derivative | Bel7402 | 4.09 ± 0.60 | [2] |

| Compound 28 | C4-amino derivative | HCT116 | 3.71 ± 1.46 | [2] |

| GL-331 | 4β-(4-chloroanilino) | KBvin (etoposide-resistant) | Potent activity | [2] |

Experimental Protocols

Synthesis of 4β-Amino Derivatives of this compound

A general method for the synthesis of 4β-amino derivatives involves the nucleophilic displacement of a suitable leaving group at the C4 position with an appropriate amine.

General Procedure:

-

Preparation of the Intermediate: this compound is treated with an activating agent, such as methanesulfonyl chloride or a Lewis acid, to generate a reactive intermediate at the C4 position.

-

Nucleophilic Substitution: The activated intermediate is then reacted with the desired primary or secondary amine in an appropriate solvent. The reaction is typically carried out at room temperature or with gentle heating.

-

Purification: The resulting 4β-amino derivative is purified using standard chromatographic techniques, such as column chromatography on silica gel.

-

Characterization: The structure of the final product is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Topoisomerase II Decatenation Assay

This in vitro assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II, which is the unlinking of catenated DNA circles.

Protocol:

-

Reaction Setup: A reaction mixture is prepared containing kinetoplast DNA (kDNA), a network of interlocked DNA circles, purified human topoisomerase IIα, and the test compound at various concentrations in a suitable reaction buffer.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the decatenation reaction to occur.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

-

Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Decatenated (unlinked) DNA circles migrate faster than the catenated kDNA network.

-

Visualization: The DNA bands are visualized by staining with an intercalating dye, such as ethidium bromide, and imaged under UV light.

-

Analysis: The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated DNA products in the presence of the test compound compared to the control.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for many clinically relevant this compound derivatives is the inhibition of DNA topoisomerase II. This inhibition leads to the stabilization of the cleavable complex, a transient intermediate in the enzyme's catalytic cycle, resulting in DNA strand breaks. These DNA breaks trigger a cascade of cellular events, including cell cycle arrest and apoptosis.

Topoisomerase II Inhibition and Cell Cycle Arrest

Caption: Inhibition of Topoisomerase II leads to G2/M cell cycle arrest.

The DNA damage caused by topoisomerase II inhibition activates DNA damage response (DDR) pathways, primarily mediated by the kinases ATM and ATR. These kinases, in turn, activate checkpoint kinases Chk1 and Chk2, which phosphorylate and inactivate Cdc25 phosphatases. The inactivation of Cdc25 prevents the activation of the CDK1/Cyclin B complex, a key regulator of the G2/M transition, ultimately leading to cell cycle arrest in the G2 phase.

Etoposide-Induced Apoptotic Pathway

Caption: The intrinsic apoptotic pathway induced by etoposide.

Sustained DNA damage and cell cycle arrest can trigger apoptosis, or programmed cell death. Etoposide-induced apoptosis is often mediated through the intrinsic (mitochondrial) pathway. DNA damage leads to the activation of the tumor suppressor protein p53, which in turn upregulates pro-apoptotic proteins like Bax. Bax promotes the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome. This complex activates the initiator caspase-9, which subsequently activates the executioner caspase-3, leading to the dismantling of the cell and apoptotic cell death.

Interaction with the PI3K/Akt Signaling Pathway

Recent studies have suggested a potential interplay between topoisomerase II inhibitors and the PI3K/Akt signaling pathway, a crucial regulator of cell survival, proliferation, and metabolism. While the exact mechanisms are still under investigation, some evidence suggests that etoposide can activate the PI3K/Akt pathway, which may represent a cellular survival response to the drug-induced DNA damage. Conversely, inhibition of the PI3K/Akt pathway has been shown in some contexts to sensitize cancer cells to the cytotoxic effects of etoposide. This crosstalk highlights the complexity of the cellular response to topoisomerase II inhibition and suggests potential avenues for combination therapies.

References

An In-Depth Technical Guide to the Discovery and Isolation of (-)-4'-Demethylepipodophyllotoxin

Introduction

(-)-4'-Demethylepipodophyllotoxin (DMEP) is a crucial semi-synthetic lignan derived from podophyllotoxin, a natural product extracted from the roots and rhizomes of Podophyllum species. This compound serves as a key intermediate in the synthesis of potent anti-cancer drugs, namely etoposide and teniposide. Its significance in oncology stems from its dual mechanism of action as a potent inhibitor of both topoisomerase II and microtubule assembly, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the discovery, isolation, chemical synthesis, and biological activity of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Natural Occurrence

This compound itself is not a naturally occurring compound in significant quantities. It is primarily a semi-synthetic derivative of podophyllotoxin. Podophyllotoxin is a lignan found in the roots and rhizomes of various Podophyllum species, including Podophyllum peltatum (American mayapple) and Podophyllum hexandrum (Himalayan mayapple)[1]. The discovery of the potent cytotoxic and anti-cancer properties of podophyllotoxin derivatives led to extensive research into its chemical modification to enhance its therapeutic index, resulting in the synthesis of key intermediates like this compound.

Isolation and Synthesis

The production of this compound is a two-stage process involving the extraction and purification of its precursor, podophyllotoxin, from plant material, followed by its chemical conversion.

Experimental Protocol 1: Isolation of Podophyllotoxin from Podophyllum Species

This protocol outlines a general procedure for the laboratory-scale extraction and purification of podophyllotoxin.

1. Extraction:

-

Grind dried and powdered rhizomes of Podophyllum species (e.g., 100 g).

-

Extract the powder with ethanol (95%) or methanol using a Soxhlet apparatus for 6-8 hours.

-

Alternatively, perform maceration by soaking the plant material in the solvent for 24-48 hours with occasional stirring.

-

Collect the solvent extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude resinous extract.

2. Preliminary Purification:

-

Dissolve the crude extract in a minimal amount of ethanol.

-

Precipitate the podophyllotoxin-rich fraction by adding the ethanolic solution to an excess of acidified water (pH 2-3 with HCl) with constant stirring.

-

Filter the precipitate, wash with cold water, and dry it.

3. Chromatographic Purification:

-

Dissolve the dried precipitate in a suitable solvent (e.g., chloroform-methanol mixture).

-

Perform column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light.

-

Pool the fractions containing pure podophyllotoxin and evaporate the solvent.

4. Crystallization:

-

Recrystallize the purified podophyllotoxin from a suitable solvent system, such as ethanol-water or acetone-hexane, to obtain pure crystals.

Experimental Protocol 2: Synthesis of this compound from Podophyllotoxin

This protocol describes a common method for the demethylation and epimerization of podophyllotoxin.

1. Demethylation Reaction:

-

Dissolve podophyllotoxin (10 g, 24.1 mmol) in a mixture of anhydrous dichloromethane (200 mL) and anhydrous diethyl ether (70 mL).

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry hydrogen bromide (HBr) gas through the solution for 10-15 minutes with continuous stirring.

-

Alternatively, treat the podophyllotoxin solution with a mixture of a strong acid like methanesulfonic acid and a sulfide such as D,L-methionine.

-

Monitor the reaction progress by TLC.

2. Hydrolysis and Epimerization:

-

After the reaction is complete, pour the reaction mixture into a vigorously stirred mixture of ice and water (500 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 200 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

3. Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane-acetone, 95:5 v/v).

-

Alternatively, recrystallize the crude product from a suitable solvent mixture like acetone-water or toluene-ethanol to yield pure this compound.

Synthesis and Isolation Workflow

Caption: A flowchart illustrating the key stages in the isolation of podophyllotoxin and its subsequent conversion to this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₀O₈[2] |

| Molecular Weight | 400.38 g/mol [2] |

| Appearance | White to off-white crystalline powder[3] |

| Melting Point | 246-248 °C[3] |

| Solubility | Slightly soluble in chloroform and methanol[4] |

| Storage | Store at -20°C in an inert atmosphere[4] |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Characteristic signals for aromatic, methoxy, and aliphatic protons are observed. (Detailed spectrum not consistently available in public literature) |

| ¹³C NMR | A spectrum is available on PubChem (CID 122797)[2]. |

| Mass Spectrometry (ESI-MS) | The deprotonated molecule [M-H]⁻ is readily observed due to the phenolic hydroxyl group. Characteristic fragmentation involves losses of methyl radicals and the substituted group at the 4-position. |

| Infrared (IR) | Expected to show characteristic peaks for hydroxyl, carbonyl (lactone), aromatic C-H, and C-O stretching. |

Table 3: Synthesis Yields of this compound

| Method | Reagents | Yield | Reference |

| Demethylation | HBr in CH₂Cl₂/Et₂O | Not specified | Kuhn et al., 1969 |

| Demethylation | Methanesulfonic acid, D,L-methionine | Crude: 94%, Pure: 80% | US Patent 6,008,382A |

| Demethylation | Trifluoroacetic acid, Methanesulfonic acid, D,L-methionine | Crude: 94%, Pure: 65% (after chromatography)[1] | US Patent 6,008,382A[1] |

Table 4: In Vitro Cytotoxicity of this compound and its Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | HL-60 (Human promyelocytic leukemia) | 0.31 | [5] |

| This compound | HepG2 (Human liver cancer) | 0.37 | [5] |

| Derivative 9g | HL-60 | 0.04 | [6] |

| Derivative 9g | A-549 (Human lung carcinoma) | <0.01 | [6] |

| Etoposide (VP-16) | CCRF-CEM (Human leukemic lymphoblasts) | 0.340 - 0.425 | [7] |

| Teniposide (VM-26) | CCRF-CEM | 0.025 - 0.040 | [7] |

Mechanism of Action

This compound exerts its anticancer effects through two primary mechanisms: inhibition of topoisomerase II and disruption of microtubule dynamics.

Topoisomerase II Inhibition

Topoisomerase II is a nuclear enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation by creating transient double-strand breaks in the DNA to allow for strand passage. This compound and its derivatives, such as etoposide, act as topoisomerase II "poisons." They do not inhibit the catalytic activity of the enzyme directly but rather stabilize the covalent intermediate known as the "cleavable complex," in which the enzyme is covalently bound to the 5'-termini of the cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of permanent DNA double-strand breaks. These DNA breaks trigger a DNA damage response, activating signaling pathways such as the ATM/ATR pathway, which ultimately leads to cell cycle arrest, primarily in the G2/M phase, and the induction of apoptosis.

Caption: The signaling pathway of Topoisomerase II inhibition by this compound, leading to apoptosis.

Inhibition of Microtubule Assembly

This compound is also a potent inhibitor of microtubule assembly[5]. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, this compound prevents its polymerization into microtubules. This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, causing the arrest of cells in the M phase of the cell cycle and ultimately inducing apoptosis. This mechanism is similar to that of other well-known mitotic inhibitors like colchicine and vinca alkaloids.

Conclusion

This compound stands as a testament to the power of natural product chemistry in the development of life-saving therapeutics. Its journey from a derivative of a plant-derived toxin to a cornerstone in the synthesis of widely used anticancer drugs highlights the importance of understanding the structure-activity relationships of bioactive molecules. This technical guide has provided a detailed overview of its discovery, isolation, synthesis, and multifaceted mechanism of action, offering valuable insights for professionals in the fields of medicinal chemistry, pharmacology, and drug development. Further research into the derivatives of this compound continues to be a promising avenue for the discovery of novel and more effective anticancer agents.

References

- 1. US6008382A - Method for preparing 4'-Demethylepipodophyllotoxin from podophyllotoxin - Google Patents [patents.google.com]

- 2. This compound | C21H20O8 | CID 122797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4′-Demethylepipodophyllotoxin - LKT Labs [lktlabs.com]

- 4. 4'-Demethylepipodophyllotoxin | 6559-91-7 [chemicalbook.com]

- 5. glpbio.com [glpbio.com]

- 6. Synthesis and cytotoxic activity of novel derivatives of 4'-demethylepipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative cytotoxic and cytokinetic effects of the epipodophyllotoxins 4'-demethylepipodophyllotoxin-9-(4,6-O-2-ethylidene-beta-D-glucopyranoside) and 4'-demethylepipodophyllotoxin-9-(4,6-O-2-thenylidene-beta-D-glucopyranoside) and their metabolites on human leukemic lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Etoposide from (-)-4'-Demethylepipodophyllotoxin: A Technical Guide

Introduction

Etoposide is a potent anti-cancer agent widely used in the treatment of various malignancies, including small cell lung cancer, testicular cancer, and lymphomas.[1] It is a semi-synthetic derivative of podophyllotoxin, a naturally occurring lignan found in the roots and rhizomes of the Himalayan Mayapple plant (Podophyllum hexandrum) and the American Mayapple (Podophyllum peltatum).[2][3] The immediate precursor for the semi-synthesis of etoposide is (-)-4'-demethylepipodophyllotoxin (DMEP), which can be obtained from podophyllotoxin.[4] This technical guide provides an in-depth overview of the synthesis of etoposide from DMEP, focusing on key experimental protocols, quantitative data, and a comparative analysis of different synthetic strategies. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Synthetic Strategies and Methodologies

The primary transformation in the synthesis of etoposide from DMEP is the glycosylation of the C4'-hydroxyl group of DMEP with a protected glucose derivative. Several methods have been developed to achieve this, primarily focusing on improving yield, reducing reaction times, and simplifying purification procedures.[5][6]

A common approach involves the direct condensation of DMEP with a protected glucopyranose derivative in the presence of a Lewis acid catalyst.[5][6] An alternative strategy involves the use of protecting groups for the phenolic hydroxyl group of DMEP, followed by glycosylation and deprotection. However, methods that avoid the need for protecting the 4'-phenolic hydroxyl group are generally preferred as they offer a more direct route.[5][6]

Key Synthetic Methods

Several synthetic methods for producing etoposide have been documented, with variations in catalysts, protecting groups, and reaction conditions influencing the overall yield and purity of the final product.

One prominent method involves the direct condensation of 4'-demethylepipodophyllotoxin with 2,3-di-O-dichloroacetyl-(4,6-O-ethylidene)-β-D-glucopyranose, catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate.[5][6] This reaction is followed by the removal of the dichloroacetyl protecting groups to yield etoposide.[5][6]

Another approach utilizes a multi-step process that includes the protection of the 4'-phenolic hydroxyl group, glycosylation, and subsequent deprotection steps.[6] While this can lead to high-purity products, the additional steps can decrease the overall yield and increase the complexity of the synthesis.[6]

More recent advancements have explored biosynthetic routes, where the immediate precursor to etoposide, (–)-4′-desmethyl-epipodophyllotoxin, is produced in a heterologous plant system like Nicotiana benthamiana.[2] This method offers a potential alternative to relying on the extraction of podophyllotoxin from the endangered Himalayan Mayapple.[2]

Experimental Protocols

Method 1: Direct Condensation using Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)

This method, detailed in patent literature, describes a high-yield synthesis of etoposide via direct condensation.[5][6]

Step 1: Condensation

-

An oven-dried 100 mL three-necked round bottom flask equipped with a stir bar, low-temperature thermometer, septa, and H₂ inlet is charged with 4'-demethylepipodophyllotoxin (1 mmol) and 2,3-di-O-dichloroacetyl-(4,6-O-ethylidene)-β-D-glucopyranose (1.5 to 2.0 equivalents) in anhydrous dichloromethane (20-50% concentration based on the lignan).[6]

-

The mixture is cooled to a temperature between -50°C and -40°C.

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 to 2.5 equivalents) is added slowly to the stirred mixture over a period of about 30 minutes, maintaining the temperature in the specified range.[5][6]

-

The reaction is monitored by thin-layer chromatography (TLC) and is typically complete within 1 to 2 hours.[5][6]

-

Upon completion, the reaction is quenched, and the intermediate product, 4'-demethylepipodophyllotoxin-4-(2,3-di-O-dichloroacetyl-4,6-O-ethylidene)-β-D-glucopyranoside, is isolated. This can be achieved by washing the solution with water, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.[5] The crude intermediate may be purified by elution through a celite/basic alumina column or a silica gel column.[5][6]

Step 2: Conversion to Etoposide

-

The crude or purified intermediate from Step 1 is dissolved in an organic solvent, such as methanol.[5][6]

-

Zinc acetate dihydrate (1.0 to 2.0 equivalents based on the intermediate) is added to the solution.[5][6]

-

The mixture is heated to a temperature ranging from 60°C to 75°C for up to 2 hours to remove the dichloroacetyl protecting groups.[5][6]

-

After the reaction is complete, the mixture is worked up to isolate the crude etoposide.

-

The crude etoposide is then purified, for instance, by recrystallization from methanol/n-pentane at -4°C to 0°C for 8 to 12 hours.[6]

Method 2: Direct Condensation using Boron Trifluoride Etherate

This method is an alternative to the TMSOTf-catalyzed reaction.[5]

-

4'-demethyl-epipodophyllotoxin (1 mmol) and 2,3-di-O-dichloroacetyl-(4,6-O-ethylidene)-β-D-glucopyranose (2 mmol) are dissolved in dry dichloromethane under anhydrous conditions.[6]

-

The solution is cooled to between -20°C and -30°C.[5]

-

Boron trifluoride etherate (1.5 mmol) is added slowly with stirring.[5]

-

The reaction is monitored by TLC.

-

Once the reaction is complete, the solution is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude intermediate.[5]

-

The crude product is then converted to etoposide using the procedure outlined in Step 2 of Method 1.[5]

Quantitative Data

The yield and purity of etoposide are critical parameters in its synthesis. The following tables summarize the quantitative data from various reported methods.

| Method | Catalyst | Precursor | Intermediate | Final Product | Yield (based on DMEP) | Purity | Reference |

| Direct Condensation | Trimethylsilyl triflate | This compound | 4'-demethylepipodophyllotoxin-4-(2,3-di-O-dichloroacetyl-4,6-O-ethylidene)-β-D-glucopyranoside | Etoposide | 68% | >99% | [6] |

| Direct Condensation | Boron trifluoride etherate | This compound | 4'-demethylepipodophyllotoxin-4-(2,3-di-O-chloroacetyl-4,6-O-ethylidene)-β-D-glucopyranoside | Etoposide | ~60% | - | [5] |

| Wang et al. Method | Boron trifluoride etherate | This compound | 4'-demethylepipodophyllotoxin-4-(2,3-di-O-chloroacetyl-4,6-O-ethylidene)-β-D-glucopyranoside | Etoposide | 54% | - | [5][6] |

| Kuhn et al. Method (multi-step) | - | This compound | - | Etoposide | ~18% | - | [6] |

Experimental Workflow and Logical Relationships

The synthesis of etoposide from DMEP can be visualized as a series of steps. The following diagrams illustrate the general experimental workflow and the logical relationship between different synthetic approaches.

Caption: General experimental workflow for the synthesis of etoposide from this compound.

Caption: Logical relationship diagram comparing direct condensation and protecting group strategies for etoposide synthesis.

Conclusion

The synthesis of etoposide from this compound is a well-established process, with direct condensation methods catalyzed by Lewis acids like TMSOTf and boron trifluoride etherate offering efficient routes with good yields. The choice of synthetic strategy depends on the desired balance between yield, purity, and process complexity. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers and professionals in the field of oncology drug development. Further research into biosynthetic pathways may offer more sustainable and efficient methods for producing this vital anti-cancer medication in the future.

References

- 1. Etoposide: discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scientists describe new way to create etoposide | MDedge [mdedge.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2000015647A2 - Synthetic method for the preparation of the antineoplastic agent etoposide - Google Patents [patents.google.com]

- 6. US6384201B1 - Synthetic method for the preparation of the antineoplastic agent etoposide - Google Patents [patents.google.com]

The Anticancer Potential of (-)-4'-Demethylepipodophyllotoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-4'-Demethylepipodophyllotoxin (DMEP), a semi-synthetic derivative of podophyllotoxin, serves as a crucial scaffold for several clinically important anticancer drugs, including etoposide and teniposide.[1][2] This technical guide provides an in-depth analysis of the anticancer properties of DMEP, focusing on its core mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols. DMEP exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, leading to DNA damage and subsequent cell cycle arrest and apoptosis.[3][4] Furthermore, it has been shown to interact with tubulin, affecting microtubule dynamics.[5] This document aims to be a comprehensive resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Mechanism of Action

The primary anticancer mechanism of this compound and its derivatives is the inhibition of DNA topoisomerase II.[3][4] This enzyme is critical for managing DNA topology during replication and transcription. By stabilizing the covalent complex between topoisomerase II and DNA, DMEP derivatives induce protein-linked DNA double-strand breaks.[3][6] This DNA damage triggers a cascade of cellular responses, culminating in cell cycle arrest and apoptosis.

Additionally, while its derivatives like etoposide are potent topoisomerase II poisons, the parent compound podophyllotoxin is known to inhibit microtubule polymerization by binding to tubulin at the colchicine binding site.[5][7] Studies on DMEP itself have revealed interactions with tubulin, suggesting a potential dual mechanism of action involving both topoisomerase II inhibition and microtubule disruption, although the latter is less pronounced compared to podophyllotoxin.[5]

Signaling Pathways

The cellular response to DMEP-induced DNA damage involves the activation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.

Apoptosis Induction

DMEP and its derivatives trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways. DNA damage activates ATM/ATR signaling pathways, leading to the phosphorylation of downstream targets. A key pathway implicated in the action of related compounds is the PI3K/AKT pathway, which is a crucial regulator of cell survival. Inhibition of this pathway can promote apoptosis. The apoptotic cascade involves the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3), ultimately leading to the cleavage of cellular substrates and cell death.[8][9]

References

- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. researchhub.com [researchhub.com]

- 4. inspiralis.com [inspiralis.com]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]

- 7. igbmc.fr [igbmc.fr]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Balance Cell Apoptosis and Pyroptosis of Caspase-3-Activating Chemotherapy for Better Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

(-)-4'-Demethylepipodophyllotoxin: A Targeted Approach to Cancer Therapy via the PI3K-AKT Pathway

For Immediate Release

This technical whitepaper provides an in-depth analysis of the anti-cancer agent (-)-4'-demethylepipodophyllotoxin, with a specific focus on its mechanism of action involving the critical PI3K-AKT signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and molecular biology.

Executive Summary

This compound (DMEP), a derivative of the natural lignan podophyllotoxin, is an active anti-neoplastic agent.[1] While traditionally known for its role as a topoisomerase II inhibitor, recent evidence has illuminated its function as a modulator of key cellular signaling cascades. A pivotal study has demonstrated that DMEP exerts its anti-tumor effects in colorectal cancer (CRC) by targeting the phosphatidylinositol 3-kinase (PI3K)-AKT pathway.[1] This compound induces DNA damage, cell cycle arrest, and apoptosis in cancer cells through its influence on this pathway.[1] Furthermore, DMEP has shown significant efficacy in vivo, inhibiting the growth of xenograft tumors without notable systemic toxicity.[1] This guide synthesizes the current understanding of DMEP's interaction with the PI3K-AKT pathway, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.

Mechanism of Action: Targeting a Core Cancer Pathway

The PI3K-AKT signaling pathway is a fundamental cellular cascade that governs cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, leading to uncontrolled cell division and resistance to apoptosis.[1]

This compound has been identified as an inhibitor of this crucial pathway.[1] Treatment of cancer cells with DMEP leads to a significant downstream effect on the PI3K-AKT cascade. While the precise binding site and direct molecular interaction are still under investigation, transcriptomic analysis via RNA-sequencing has revealed that DMEP treatment leads to an activation of pathway-related genes that promote apoptosis and cell cycle arrest.[1] The compound's influence results in the inhibition of tumor cell growth and proliferation, highlighting a mechanism-driven therapeutic action.[1]

Quantitative Data Presentation

The anti-proliferative activity of this compound and its derivatives has been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.

Table 1: In Vitro Cytotoxicity (IC50) of DMEP Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| DMEP Derivative (GP7) | K562 | Chronic Myelogenous Leukemia | 8.6 | [2] |

| DMEP Derivative (GP7OH) | K562 | Chronic Myelogenous Leukemia | 11.7 | [2] |

| DMEP (parent compound) | K562 | Chronic Myelogenous Leukemia | 13.6 | [2] |

| DMEP Derivative (GP7) | K562/DOX (Doxorubicin-resistant) | Chronic Myelogenous Leukemia | 17.63 (Resistance Magnitude: 2.05) | [2] |

| DMEP (parent compound) | K562/DOX (Doxorubicin-resistant) | Chronic Myelogenous Leukemia | 44.34 (Resistance Magnitude: 3.26) | [2] |

Note: Data for derivatives are included to show structure-activity relationships. The parent compound, DMEP, is denoted as DmePod in the cited source.

Table 2: In Vivo Efficacy of DMEP in a Colorectal Cancer Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 | Change in Body Weight |

| Control (Vehicle) | ~1250 | ~1.2 | No significant change |

| DMEP (DOP) | ~250 | ~0.25 | No significant change |

Data are approximated from graphical representations in the source publication.[1] DMEP is denoted as DOP in the source.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the effects of this compound on the PI3K-AKT pathway and cancer cell viability.

Cell Viability and Proliferation (MTT Assay)

This protocol is used to assess the cytotoxic effects of DMEP on cancer cells.

-

Cell Plating: Seed cancer cells (e.g., DLD1, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of DMEP in culture medium. Replace the existing medium with 100 µL of the medium containing DMEP at various concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plates for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.

Western Blot Analysis for PI3K-AKT Pathway Proteins

This protocol is used to quantify the changes in the phosphorylation status of key pathway proteins like AKT following DMEP treatment.

-

Cell Lysis: Plate cells and treat with DMEP as described above. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel (e.g., 10% polyacrylamide) and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting total-AKT, phospho-AKT (Ser473), and a loading control (e.g., GAPDH or β-actin), diluted in the blocking buffer.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated AKT compared to total AKT.

In Vivo Tumor Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of DMEP in an animal model.[1]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 DLD1 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer DMEP (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle solution.

-

Monitoring: Monitor tumor volume using caliper measurements (Volume = 0.5 × Length × Width²) and the body weight of the mice regularly (e.g., every 2-3 days) to assess efficacy and toxicity.

-

Endpoint: At the end of the study period (e.g., 21 days), euthanize the mice, and excise, weigh, and photograph the tumors for final analysis.

Conclusion and Future Directions

This compound demonstrates significant potential as a targeted anti-cancer agent. Its ability to inhibit the PI3K-AKT pathway provides a clear mechanism for its observed effects on inducing apoptosis and halting the proliferation of cancer cells. The in vivo data further substantiates its therapeutic promise, showing potent tumor growth inhibition with a favorable safety profile.[1]

Future research should aim to precisely identify the direct molecular target of DMEP within the PI3K-AKT cascade. Further preclinical studies across a broader range of cancer types are warranted to explore the full spectrum of its activity. Additionally, combination studies with existing chemotherapeutics, such as oxaliplatin, have shown synergistic effects and could provide a valuable strategy to overcome drug resistance in clinical settings.[1]

References

- 1. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidative and antitumor activity of derivatives of 4-beta-amino-4'-demethylepipodophyllotoxin and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Natural Reserves of (-)-4'-Demethylepipodophyllotoxin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural sources of (-)-4'-Demethylepipodophyllotoxin, a key lignan in the synthesis of anticancer drugs. Tailored for researchers, scientists, and drug development professionals, this document consolidates quantitative data, detailed experimental protocols for extraction and isolation, and a visual representation of its biosynthetic pathway.

Executive Summary

This compound is a naturally occurring aryltetralin lignan and a crucial precursor for the semi-synthesis of etoposide and teniposide, widely used chemotherapy agents. While its parent compound, podophyllotoxin, is more abundant and extensively studied, understanding the natural sources and extraction methods for this compound is vital for optimizing drug development pipelines and exploring its own therapeutic potential. This guide illuminates the primary plant sources, quantifies the compound's presence, and provides a methodological framework for its isolation.

Natural Sources and Quantitative Analysis

The primary natural sources of this compound are plants from the Berberidaceae family, particularly species of the genera Podophyllum and Dysosma. While often found alongside the more abundant podophyllotoxin, its concentration can vary significantly based on the plant species, tissue type, and geographical location.

A key study successfully quantified this compound in Dysosma versipellis. From a 260 mg crude extract of this plant, researchers were able to isolate 16.5 mg of this compound with a purity of over 96%[1]. Another study developed a reversed-phase high-performance liquid chromatography (HPLC) method for the simultaneous determination of podophyllotoxin and six related compounds, including 4'-demethylepipodophyllotoxin, in Podophyllum extracts, demonstrating a reliable method for quantification[2].

The following table summarizes the available quantitative data for this compound and its parent compound, podophyllotoxin, in notable source plants. It is important to note that data for this compound is less prevalent in the literature compared to podophyllotoxin.

| Plant Species | Plant Part | Compound | Concentration/Yield | Reference |

| Dysosma versipellis | Not specified | This compound | 16.5 mg from 260 mg crude extract (>96% purity) | [1] |

| Dysosma versipellis | Not specified | Podophyllotoxin | 73.7 mg from 260 mg crude extract (>96% purity) | [1] |

| Podophyllum hexandrum | Rhizomes | Podophyllotoxin | 3.05% of dry weight | [3] |

| Podophyllum hexandrum | Roots | Podophyllotoxin | 1.37% of dry weight | [3] |

| Podophyllum peltatum | Not specified | Podophyllotoxin | 0.025% of dry weight | [3] |

Biosynthetic Pathway of this compound

This compound is synthesized in plants through the phenylpropanoid pathway. The pathway involves the dimerization of two coniferyl alcohol molecules to form pinoresinol, which then undergoes a series of enzymatic conversions. The following diagram illustrates the key steps leading to the formation of (-)-4'-desmethylepipodophyllotoxin.

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

The following sections provide a generalized methodology for the extraction and isolation of this compound from plant material, based on established techniques for lignan purification.

General Experimental Workflow

The overall process for isolating this compound involves extraction from dried plant material, followed by a series of chromatographic purification steps.

Caption: General workflow for extraction and isolation.

Detailed Methodologies

1. Plant Material Preparation:

-

Rhizomes or other relevant plant parts of a source species (e.g., Dysosma versipellis) are collected and thoroughly washed.

-

The material is air-dried or oven-dried at a low temperature (e.g., 40-50°C) to a constant weight.

-

The dried material is then ground into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Ultrahigh Pressure Extraction (UPE): This method has been shown to be effective for extracting lignans from Dysosma versipellis[1].

-

Solvent: 80% aqueous methanol.

-

Pressure: 200 MPa.

-